molecular formula C7H8INO B1375856 (3-Amino-5-iodophenyl)methanol CAS No. 368435-46-5

(3-Amino-5-iodophenyl)methanol

Cat. No.: B1375856
CAS No.: 368435-46-5
M. Wt: 249.05 g/mol
InChI Key: CLLJEYMWCYAIFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biological Activity

(3-Amino-5-iodophenyl)methanol, a compound with the molecular formula C7_7H8_8INO and a molecular weight of 249.05 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

The structure of this compound features an amino group and a hydroxymethyl group, which can participate in various interactions with biological macromolecules. The iodine atom is particularly noteworthy as it can engage in halogen bonding, enhancing the compound's reactivity and specificity towards biological targets.

  • Enzyme Inhibition : The amino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.
  • Receptor Binding : The compound may modulate receptor activity through interactions facilitated by its functional groups.
  • Oxidation and Reduction : The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids, while the amino group can undergo reduction, impacting its biological efficacy .

Biological Activities

Research indicates that compounds structurally similar to this compound often exhibit antimicrobial and anticancer properties. Below are key findings related to its biological activities:

Antimicrobial Activity

Studies suggest that this compound may possess significant antibacterial properties. Similar compounds have shown effectiveness against various pathogens, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). For instance, derivatives of amino phenols have been reported to exhibit both antibacterial and antifungal activities .

CompoundActivityReference
This compoundAntibacterial potential
5-HydroxymethylfurfuralAntibacterial
Tamarindus indica extractAntimicrobial

Anticancer Activity

The potential anticancer effects of this compound are also noteworthy. Similar compounds have demonstrated inhibitory effects on cancer cell lines such as HeLa and A549. These effects are attributed to the ability of the compound to interfere with cellular signaling pathways and induce apoptosis.

Case Studies

  • Study on Aminophenols : Research on aminophenol derivatives revealed their ability to inhibit cancer cell proliferation significantly. The presence of iodine in the structure of this compound may enhance these effects through specific interactions with cellular targets .
  • Comparative Analysis : A comparative study involving (3-Amino-5-bromophenyl)methanol and (3-Amino-5-chlorophenyl)methanol showed that the iodine substitution in this compound resulted in distinct biological activities, emphasizing the role of halogen atoms in modulating chemical reactivity and biological interactions.

Properties

IUPAC Name

(3-amino-5-iodophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLJEYMWCYAIFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Amino-5-iodophenyl)methanol
Reactant of Route 2
Reactant of Route 2
(3-Amino-5-iodophenyl)methanol
Reactant of Route 3
(3-Amino-5-iodophenyl)methanol
Reactant of Route 4
Reactant of Route 4
(3-Amino-5-iodophenyl)methanol
Reactant of Route 5
Reactant of Route 5
(3-Amino-5-iodophenyl)methanol
Reactant of Route 6
(3-Amino-5-iodophenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.